4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)benzonitrile” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Scientific Research Applications
Synthesis and Reactivity
- The compound has been synthesized through various methods, offering potential for diverse applications in chemical research. For instance, Farag, Dawood, and Kandeel (1996) discussed the synthesis of related compounds and their reactivity with heterocyclic diazonium salts, leading to the formation of various derivatives (Farag, Dawood, & Kandeel, 1996).
Antimicrobial Properties
- Gilani et al. (2011) synthesized a series of compounds including 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and evaluated their antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Gilani, Khan, Siddiqui, Verma, Mullick, & Alam, 2011).
Antifungal Applications
- Kukreja, Sidhu, and Sharma (2016) synthesized fluorinated 1,2,4-triazolo[3,4-b]benzothiazoles and tested them against various phytopathogenic fungi, showing promising results in antifungal applications (Kukreja, Sidhu, & Sharma, 2016).
Reactivity Studies
- Sycheva, Kiseleva, and Shchukina (1970) studied the reactivity of sym-triazolo[3,4-b]benzothiazole, a related compound, under various conditions, contributing to the understanding of its chemical properties (Sycheva, Kiseleva, & Shchukina, 1970).
Anticonvulsant Activity
- Liu et al. (2014) synthesized a series of 7-alkoxy[1,2,4]triazolo[3,4-b]benzothiazol-3(2H)-ones and evaluated their anticonvulsant activities, indicating potential for developing new anticonvulsant drugs (Liu, Deng, Wang, & Quan, 2014).
Future Directions
The future directions for the research and development of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives include the design and development of new target-oriented drugs for the treatment of multifunctional diseases . The structure–activity relationship of these compounds is of profound importance in drug design, discovery, and development .
properties
IUPAC Name |
4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4S2/c17-9-11-5-7-12(8-6-11)10-21-15-18-19-16-20(15)13-3-1-2-4-14(13)22-16/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYFMIXOSMBPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)C#N)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.